molecular formula C12H13ClN2O3 B613033 H-Trp(For)-OH HCl CAS No. 38023-86-8

H-Trp(For)-OH HCl

Cat. No. B613033
CAS RN: 38023-86-8
M. Wt: 268,7 g/mole
InChI Key: GWYUYJDIFZXFJT-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Trp(For)-OH HCl is an important organic compound that has been studied extensively due to its wide range of applications in both scientific research and in the lab. It is a derivative of the amino acid tryptophan, and is composed of a phenyl group attached to a carboxylic acid group. It is a white crystalline solid that is soluble in water, and has a melting point of 183-185 °C. This compound is a useful reagent in organic synthesis, and has been used in a variety of scientific research applications.

Scientific Research Applications

Oxidation and Reaction Dynamics

  • Research on the reaction dynamics of hydroxyl radicals (OH) with various molecules, including HCl, highlights the fundamental chemical processes that could be relevant to understanding the behavior of tryptophan derivatives in chemical reactions. Studies demonstrate the formation of long-living complexes and the role of vibrational and rotational distributions in these reactions (Schinke, 1984).

Amino Acids and Proteins Oxidation

  • The oxidation of tryptophan and tryptophan residues in peptides and proteins by hydrogen peroxide has been investigated to evaluate losses and the pattern of degradation products. This research can provide insights into the stability and reactivity of tryptophan derivatives, including H-Trp(For)-OH HCl, under oxidative conditions (Šimat & Steinhart, 1998).

Hydroxyl Radicals in Environmental Chemistry

  • The role of hydroxyl radicals in environmental compartments, including their formation and reactivity, sheds light on the potential environmental implications of tryptophan derivatives. Understanding the behavior of hydroxyl radicals can inform studies on the degradation and transformation of chemical compounds in natural waters and the atmosphere (Gligorovski et al., 2015).

properties

IUPAC Name

(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.ClH/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11;/h1-4,6-7,10H,5,13H2,(H,16,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYUYJDIFZXFJT-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C=O)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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